molecular formula C17H25BrN2O4S B4007336 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide

Cat. No. B4007336
M. Wt: 433.4 g/mol
InChI Key: ONDDZYYXVZIQFQ-UHFFFAOYSA-N
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Description

The compound "N2-[(4-bromophenyl)sulfonyl]-N2-cyclohexyl-N1-(2-methoxyethyl)glycinamide" is a member of the sulfonamide family, which has been explored for various biological and chemical applications. Sulfonamide compounds have been evaluated for their potential in cell-based antitumor screens and have shown promise as cell cycle inhibitors and antiproliferative agents (Owa et al., 2002). These findings indicate the compound's relevance in medicinal chemistry, particularly in the development of anticancer therapies.

Synthesis Analysis

The synthesis of sulfonamide compounds involves various chemical reactions, including cyclization and substitution processes. Studies on N-methyl-N’-(2-methoxycarbonylphenyl)sulfamides have revealed insights into the kinetics and mechanism of their formation, demonstrating the influence of substituents on reaction rates and mechanisms (Sedlák et al., 1997).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds has been characterized through various analytical techniques, including X-ray diffraction. These studies provide detailed insights into the compounds' geometries, confirming their structural integrity and stability (Crich & Smith, 2000).

Chemical Reactions and Properties

Sulfonamide compounds undergo a range of chemical reactions, contributing to their versatile applications. For instance, the generation of glycosyl triflates from thioglycosides using sulfonamide derivatives highlights the compounds' reactivity and potential in synthetic chemistry (Crich & Smith, 2000).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility and stability, are crucial for their application in various fields. Studies have indicated that sulfonamide derivatives possess stable structures and exhibit specific solubility characteristics, which are essential for their biological and chemical utility (Chohan & Shad, 2011).

Scientific Research Applications

Synthesis and Biological Activities

Sulfonamide derivatives, including those related to N2-[(4-bromophenyl)sulfonyl]-N2-cyclohexyl-N1-(2-methoxyethyl)glycinamide, have been extensively studied for their hypoglycemic and hypolipidemic activities, showcasing their potential in the treatment of conditions like diabetes through the modification of glibenclamide analogs (Ahmadi et al., 2014). Moreover, these compounds have been evaluated for their antitumor properties, highlighting the relevance of sulfonamide-focused libraries in identifying potent cell cycle inhibitors for cancer therapy (Owa et al., 2002).

Applications in Molecular Electronics

The research extends to the field of molecular electronics, where simple and accessible aryl bromides, closely related to the compound , serve as precursors for constructing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, essential for developing efficient synthetic transformations (Stuhr-Hansen et al., 2005).

properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O4S/c1-24-12-11-19-17(21)13-20(15-5-3-2-4-6-15)25(22,23)16-9-7-14(18)8-10-16/h7-10,15H,2-6,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDDZYYXVZIQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide
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N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide
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N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide
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N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide
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N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide

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